(3R)-piperidine-3-thiol hydrochloride
Description
(3R)-Piperidine-3-thiol hydrochloride is a chiral piperidine derivative featuring a thiol (-SH) group at the 3R position of the piperidine ring, with a hydrochloride counterion. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C5H12ClNS |
|---|---|
Molecular Weight |
153.67 g/mol |
IUPAC Name |
(3R)-piperidine-3-thiol;hydrochloride |
InChI |
InChI=1S/C5H11NS.ClH/c7-5-2-1-3-6-4-5;/h5-7H,1-4H2;1H/t5-;/m1./s1 |
InChI Key |
PTPVVEVNGARLMO-NUBCRITNSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)S.Cl |
Canonical SMILES |
C1CC(CNC1)S.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-piperidine-3-thiol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Thiol Group Introduction: A thiol group is introduced at the third carbon atom of the piperidine ring through nucleophilic substitution reactions.
Chirality Induction: The chiral center at the third carbon is established using chiral catalysts or chiral auxiliaries to ensure the (3R) configuration.
Hydrochloride Formation: The final step involves converting the free thiol compound into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
(3R)-piperidine-3-thiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form piperidine derivatives with different functional groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other sulfur-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Piperidine derivatives with various functional groups.
Substitution: Thioethers and other sulfur-containing compounds.
Scientific Research Applications
(3R)-piperidine-3-thiol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its thiol group.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-piperidine-3-thiol hydrochloride involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function and activity. This interaction can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural features, molecular weights, and applications of (3R)-piperidine-3-thiol hydrochloride with related compounds:
Research Findings and Industrial Relevance
- (3R)-3-Phenoxypiperidine hydrochloride is highlighted for its versatility in drug discovery and material science due to its high purity (≥95%) and standardized classification (HS code 2933399990) .
- Safety Considerations: While safety data for this compound are unavailable in the evidence, related compounds (e.g., 3-(2-Methylphenoxy)piperidine hydrochloride) emphasize rigorous handling protocols due to undefined hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
